磷酸锰(III)水合物; 99%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

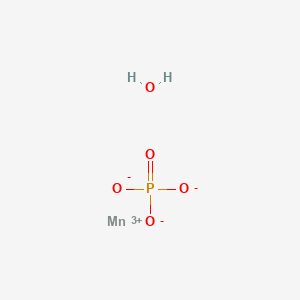

Manganese(III) phosphate hydrate is an inorganic chemical compound of manganese with the formula MnPO4. It is a hygroscopic purple solid that absorbs moisture to form the pale-green monohydrate . It is employed as an intermediate for pharmaceuticals .

Synthesis Analysis

Manganese phosphate monohydrate is produced by the reaction of an Mn(II) salt, such as manganese(II) sulfate, and phosphoric acid, followed by oxidation by nitric acid . Another method of producing the monohydrate is by the comproportionation of permanganate and Mn(II) in phosphoric acid . Aqueous synthesis of Manganese phosphate hydrate crystals has also been reported .Molecular Structure Analysis

The anhydrous form of Manganese(III) phosphate has an olivine structure and naturally occurs as the mineral purpurite. The monohydrate has a monoclinic structure, similar to that of magnesium sulfate monohydrate, but has distortions at the octahedral manganese center due to the Jahn-Teller effect . It consists of interconnected distorted trans - [Mn (PO 4) 4 (H 2 O) 2] octahedrons .Chemical Reactions Analysis

The diphosphomanganate (III) ion slowly converts to the monohydrate. Heating of the monohydrate does not yield the anhydrous form, instead, it decomposes to manganese (II) pyrophosphate (Mn 2 P 2 O 7) at 420 °C . To produce the anhydrous form, lithium manganese (II) phosphate is oxidized with nitronium tetrafluoroborate under inert conditions .Physical And Chemical Properties Analysis

Manganese(III) phosphate hydrate has a molecular weight of 170.95 . It is insoluble in water, acetonitrile, ethanol, and acetone . The anhydrous form is sensitive to moisture. In the absence of moisture, it decomposes at 400 °C, but when moisture is present, it slowly transitions to an amorphous phase and decomposes at 250 °C .科学研究应用

电化学能量存储

磷酸锰(III)水合物因其宽电势窗口和高比电容而在电化学能量存储应用中显示出前景。一项研究重点介绍了在碱性和中性电解质中表现出优异电化学性能的磷酸锰材料的合成,展示了出色的倍率性能和循环稳定性。这种材料的分层晶体结构改善了电解质离子扩散,使其适用于超级电容器应用 (马等人,2016).

材料合成与应用

用于超级电容器应用的磷酸锰纳米片的简便制备已得到探索,在碱性电解质中展示了优异的超级电容性能。当在各种退火温度下处理这些纳米片时,它们呈现出最佳的电化学性能,表明其在高能量密度存储系统中的潜力 (戴等人,2016).

颜料材料

由含 MnCl2、(NH4)2HPO4 和柠檬酸的水溶液合成的磷酸锰水合物晶体已被用于制造无机颜料材料。通过特定的合成条件,获得了鲜艳的粉红色和高度透明的羟基磷灰石 [Mn5(PO3OH)2(PO4)2·4H2O] 大单晶,展示了在颜料工业中的潜在应用 (内山等人,2021).

磷酸盐去除技术

一种新方法通过将纳米 HMO 固定在聚苯乙烯阴离子交换剂中,增强了水合氧化锰去除水中磷酸盐的能力。该方法显着提高了在常见共存离子存在下的磷酸盐去除效率,突出了水处理技术中的潜在进步 (潘等人,2014).

磨损特性增强

磷酸锰涂层因其减少摩擦和改善滑动部件润滑的能力而受到研究。磷酸锰涂层 AISI D2 钢的摩擦学行为表明其耐磨性增强,表明其在提高机械部件的耐用性和性能方面的应用 (Ilaiyavel & Venkatesan,2012).

安全和危害

未来方向

Manganese phosphate hydrate crystals have been successfully fabricated for supercapacitor applications . The enhanced reactivity of α-Mn 2 O 3 -cubic was explained by the fact that the exposed (001) surface facets of α-Mn 2 O 3 -cubic have higher amounts of low-coordinated surface oxygen sites, which are capable of facilitating the oxygen activation and improving the surface redox properties .

Relevant papers on Manganese(III) phosphate hydrate have been analyzed to provide this comprehensive report .

作用机制

Target of Action

Manganese(III) phosphate hydrate is an inorganic chemical compound of manganese with the formula MnPO4 It has been found that the native out-of-plane mn centers with terminal water ligands are accessible and preferential oxidation sites .

Mode of Action

The compound interacts with its targets primarily through oxidation reactions. During these reactions, intermediate species of Mn(III), Mn(IV), and Mn(V) are identified . The Mn(V)=O species is demonstrated to be the substance for O−O bond formation .

Biochemical Pathways

It is known that the compound plays a role in water oxidation . This process is crucial in various biological and chemical processes, including photosynthesis and energy production.

Pharmacokinetics

Manganese(III) phosphate hydrate is insoluble in water , which may limit its bioavailability

Result of Action

The molecular and cellular effects of Manganese(III) phosphate hydrate’s action are largely dependent on its environment and the specific reactions it is involved in. In the context of water oxidation, the compound facilitates the formation of oxygen, which is a crucial component of various biological and chemical processes .

Action Environment

The action, efficacy, and stability of Manganese(III) phosphate hydrate are influenced by various environmental factors. The compound is sensitive to moisture . In the absence of moisture, it decomposes at 400 °C, but when moisture is present, it slowly transitions to an amorphous phase and decomposes at 250 °C . Therefore, the compound’s environment can significantly impact its stability and reactivity.

属性

IUPAC Name |

manganese(3+);phosphate;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/q+3;;/p-3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHPRPVJMYLUBR-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]P(=O)([O-])[O-].[Mn+3] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2MnO5P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1'-Bis{1-[(R)-ferrocenyl-2-(S)-ethyl-1-(diethylamino)phenyl]-(R)-phosphino}ferrocene, 97% Trifer](/img/structure/B6336370.png)